1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, with the chemical formula C18H21ClN4O, is a compound of significant interest in medicinal chemistry and pharmacology. It is primarily recognized for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. The compound is classified under the category of urea derivatives, which are known for their diverse biological activities.
The compound is cataloged under CAS number 2034379-60-5 and has been referenced in various chemical databases, including BenchChem and PubChem, where it is available for purchase and research purposes .
1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea belongs to the class of organonitrogen compounds, specifically ureas. Its structure features a chlorophenyl group, a pyridinyl group, and a piperidinyl moiety, making it a complex molecule suitable for various synthetic and biological applications.
The synthesis of 1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves several key steps:
The synthetic routes may vary based on available starting materials and desired yields. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yield and purity.
The molecular structure of 1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can be represented by its InChI key: InChI=1S/C18H21ClN4O/c19-15-3-1-4-16(11-15)22-18(24)21-12-14-6-9-23(10-7-14)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H2,21,22,24)
.
The molecular weight is approximately 348.84 g/mol. The compound's three-dimensional structure reveals distinct functional groups that contribute to its biological activity.
1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can participate in various chemical reactions:
Common reagents include:
Major products formed from these reactions include corresponding ketones or carboxylic acids from oxidation and amines or alcohols from reduction .
The mechanism of action for 1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets within biological systems. The compound may act as a ligand for various receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The precise mechanisms can vary based on the specific application and biological context .
Relevant data includes bond lengths and angles derived from crystallographic studies that indicate typical single bond characteristics within its structure .
1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several scientific applications:
This compound's unique structural features make it a valuable candidate for targeted research across various scientific fields.
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: